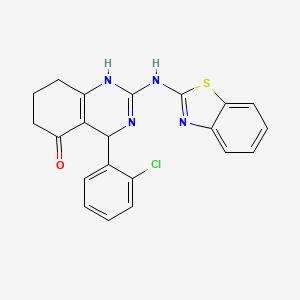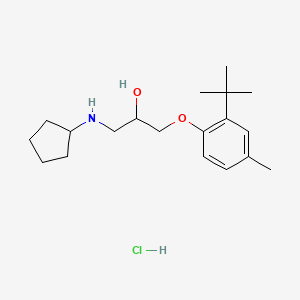
1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of beta-blockers and has been found to have a significant impact on the cardiovascular system.
Mécanisme D'action
The mechanism of action of 1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride involves the blocking of beta-adrenergic receptors. These receptors are responsible for regulating the heart rate and blood pressure. By blocking these receptors, the compound reduces the workload on the heart and improves its efficiency. The compound has also been found to have a vasodilatory effect, which further reduces the blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride are well documented. The compound has been found to reduce the heart rate, blood pressure, and cardiac output. It also improves the efficiency of the heart by reducing the workload on it. The compound has a vasodilatory effect, which further reduces the blood pressure. The compound has been found to have a long half-life, which makes it suitable for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride in lab experiments include its well-documented mechanism of action and its suitability for once-daily dosing. The compound has been extensively studied, and its effects on the cardiovascular system are well understood. The compound has a long half-life, which makes it suitable for long-term studies.
The limitations of using 1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride in lab experiments include its potential side effects on other systems in the body. The compound has been found to have a negative effect on the respiratory system, and caution should be exercised when using it in studies involving the respiratory system. The compound has also been found to have a negative effect on glucose metabolism, which should be taken into account when designing studies involving glucose regulation.
Orientations Futures
For research include exploring the potential of the compound in treating other cardiovascular and respiratory diseases, as well as its potential as a neuroprotective agent.
Applications De Recherche Scientifique
1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating hypertension, angina, and heart failure. The compound works by blocking the beta-adrenergic receptors, which are responsible for regulating the heart rate and blood pressure. By blocking these receptors, the compound reduces the workload on the heart and improves its efficiency.
Propriétés
IUPAC Name |
1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-14-9-10-18(17(11-14)19(2,3)4)22-13-16(21)12-20-15-7-5-6-8-15;/h9-11,15-16,20-21H,5-8,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQKNAWLZKMRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC2CCCC2)O)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4176008.png)

![5-bromo-N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176014.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4176017.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide hydrochloride](/img/structure/B4176022.png)
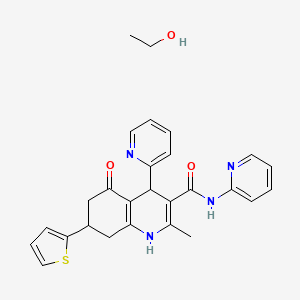
![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4176047.png)
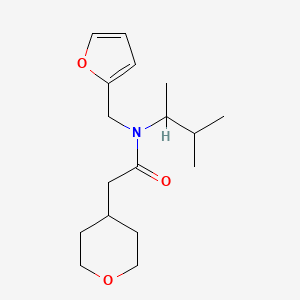
![3,4,5-triethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4176066.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4176074.png)
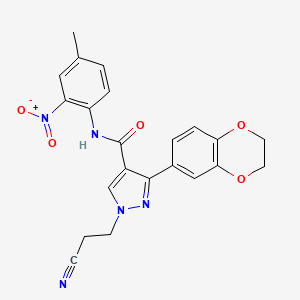
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B4176105.png)
![N-[5-({[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4176111.png)
